

Technical Guide: Solubility Profile of BOC-L-phenylalanine-d8

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Compound of Interest

Compound Name: BOC-L-phenylalanine-d8

Cat. No.: B044246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-tert-butoxycarbonyl-L-phenylalanine-d8 (**BOC-L-phenylalanine-d8**). While specific quantitative solubility data for the deuterated form is not readily available in the literature, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for BOC-L-phenylalanine can be used as a strong proxy. This guide presents qualitative and quantitative solubility information for BOC-L-phenylalanine, details common experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Data Presentation: Solubility of BOC-L-phenylalanine

The following tables summarize the known solubility of BOC-L-phenylalanine in various solvents. This information is critical for handling, formulation, and experimental design involving this compound.

Table 1: Quantitative Solubility Data

Solvent	Concentration	Molarity (approx.)	Notes
Dimethyl sulfoxide (DMSO)	100 mg/mL	376.92 mM	Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility.[1]

Table 2: Qualitative Solubility Data

Solvent	Solubility
Methanol	Soluble[2][3]
Dichloromethane	Soluble[2][3]
Dimethylformamide	Soluble[2][3]
N-methyl-2-pyrrolidone	Soluble[2][3]
Ethanol	Soluble[4]

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is crucial for its application in research and drug development. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like **BOC-L-phenylalanine-d8**, commonly known as the shake-flask method.[5]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Materials:

- **BOC-L-phenylalanine-d8**
- Selected solvent(s)
- Vials with screw caps

- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
- Analytical balance

Procedure:

- **Preparation of Supersaturated Solution:** An excess amount of the compound is added to a known volume of the solvent in a vial. This ensures that the solution will become saturated.
- **Equilibration:** The vial is sealed and placed in a constant temperature bath on an orbital shaker. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, the solution is allowed to stand to let the undissolved solid settle. The sample is then centrifuged at a high speed to pellet the remaining solid.^[5]
- **Sample Collection:** A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the collected supernatant is filtered through a chemically inert syringe filter.^[5]
- **Quantification:** The concentration of the solute in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.^{[5][6]} A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.^[5]
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature.^[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.



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Caption: A generalized workflow for determining equilibrium solubility.

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